molecular formula C18H28N2O8S B3947643 1-(3,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate

1-(3,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate

Cat. No. B3947643
M. Wt: 432.5 g/mol
InChI Key: SZFKCQSMUKKXHA-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate, commonly known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

PDP exerts its effects by binding to and modulating the activity of dopamine receptors, particularly the D1 and D2 receptor subtypes. PDP has been shown to act as a partial agonist at the D1 receptor and an antagonist at the D2 receptor, resulting in a net decrease in dopamine signaling. This mechanism of action is thought to underlie the therapeutic effects of PDP in Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
PDP has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine signaling, the inhibition of dopamine uptake, and the enhancement of dopamine release. PDP has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

PDP has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for dopamine receptors. However, PDP also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on PDP, including the development of more potent and selective analogs, the investigation of the therapeutic potential of PDP in other neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying its effects on dopamine receptors. Additionally, further studies are needed to determine the safety and tolerability of PDP in humans.
Conclusion:
In conclusion, PDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PDP have been discussed in this paper. Further research on PDP is needed to fully understand its potential therapeutic effects and to develop more potent and selective analogs.

Scientific Research Applications

PDP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PDP has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward, motivation, and movement. PDP has also been investigated for its potential therapeutic effects in the treatment of Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S.C2H2O4/c1-4-11-23(19,20)18-9-7-17(8-10-18)13-14-5-6-15(21-2)16(12-14)22-3;3-1(4)2(5)6/h5-6,12H,4,7-11,13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFKCQSMUKKXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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